REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([O:10][CH2:11][CH3:12])(OCC)OCC.[NH2:13][C:14]1[CH:19]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:17]=CC=1O>C(O)(=O)C>[Cl:1][CH2:2][C:3]1[O:10][C:11]2[CH:12]=[CH:17][C:18]([C:20]([F:23])([F:22])[F:21])=[CH:19][C:14]=2[N:13]=1
|
Name
|
|
Quantity
|
410 μL
|
Type
|
reactant
|
Smiles
|
ClCC(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
370 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)C(F)(F)F)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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during the addition the solution
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Type
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TEMPERATURE
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Details
|
After three hours the reaction mixture was cooled
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography
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Type
|
WASH
|
Details
|
eluting with a gradient of 0 to 10% ethyl acetate in heptanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1OC2=C(N1)C=C(C=C2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 324 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |